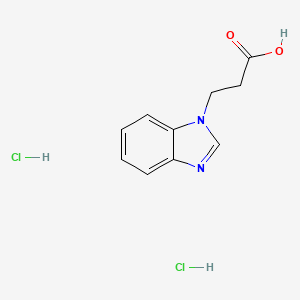

3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride is an organic compound with the molecular formula C10H10N2O2·2HCl. It is characterized by the presence of a benzimidazole ring attached to a propanoic acid moiety. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride can be synthesized through the reaction of benzimidazole with bromoacetic acid under acidic conditions . The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or dichloromethane, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Chlorobenzyl Group

The 2-chlorobenzyl group undergoes nucleophilic aromatic substitution (NAS) or aliphatic substitution under specific conditions:

For example, in the presence of amines, the chlorine atom may be displaced to generate secondary amine derivatives. Steric hindrance from the ortho-chloro substituent slows reaction rates compared to para-substituted analogs.

Oxalamide Functional Group Reactivity

The oxalamide (–NHC(O)C(O)NH–) linkage participates in hydrolysis and condensation:

| Reaction Type | Conditions | Products/Outcomes |

|---|---|---|

| Acidic Hydrolysis | H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O, reflux | Cleavage into carboxylic acids and amines |

| Basic Hydrolysis | NaOH/EtOH | Formation of oxalate salts and free amines |

| Condensation | DCC/DMAP coupling | Formation of peptide-like bonds with carboxylic acids |

The oxalamide’s dual carbonyl groups also enable coordination with metal ions (e.g., Fe<sup>2+</sup>, Rh<sup>+</sup>), forming stable complexes .

Thieno[3,4-c]pyrazole Reactivity

The sulfur- and nitrogen-rich heterocycle engages in cycloaddition and electrophilic substitution:

The thieno[3,4-c]pyrazole’s π-electron system facilitates interactions with electrophiles, though regioselectivity depends on substituent effects.

Metal Complexation

The compound acts as a polydentate ligand via:

-

Sulfur (thiophene) and nitrogen (pyrazole) atoms for coordination.

-

Oxalamide oxygen for chelation.

| Metal Ion | Ligand Binding Sites | Application Context |

|---|---|---|

| Rh<sup>+</sup> | S, N (pyrazole) | Catalytic C–Cl bond activation |

Applications De Recherche Scientifique

Chemistry

3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride serves as a building block in organic synthesis. Its structure allows for:

- Synthesis of Complex Molecules : It can be used to create more complex chemical entities, which are essential in drug development and material science.

- Reactivity Studies : The compound's functional groups enable various chemical reactions, such as oxidation and reduction, leading to diverse derivative compounds .

Biology

In biological research, this compound has been investigated for several properties:

- Enzyme Inhibition : Studies have shown that it may inhibit specific enzymes, making it a candidate for developing enzyme inhibitors that could serve therapeutic purposes .

- Binding Affinity Studies : Interaction studies have demonstrated its ability to bind with various biological targets, which is crucial for understanding its pharmacodynamics .

Medicine

The therapeutic potential of this compound is significant:

- Antimicrobial Activity : The compound exhibits effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .

- Anticancer Properties : Preliminary research indicates that it may possess anticancer activities, warranting further investigation into its efficacy against different cancer cell lines .

- Gastroprotective Effects : Similar benzimidazole derivatives have been reported to show anti-ulcer activity, indicating that this compound may also have protective effects on gastric mucosa .

Case Study 1: Antimicrobial Activity

In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard agar diffusion methods, showing promising results compared to established antibiotics .

Case Study 2: Anticancer Efficacy

Research conducted on various cancer cell lines indicated that this compound could induce apoptosis in cancer cells. The mechanism of action appears to involve the modulation of specific signaling pathways associated with cell survival and proliferation. Further studies are required to elucidate the precise mechanisms and potential clinical applications.

Mécanisme D'action

The mechanism of action of 3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(1H-benzimidazol-1-yl)propanoic acid hydrochloride

- 2-(1H-benzimidazol-1-yl)propanoic acid hydrochloride

- 3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoic acid hydrochloride

Uniqueness

3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets.

Activité Biologique

3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its benzimidazole structure, which is known for various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

- Molecular Formula : C10H10Cl2N2O2

- Molecular Weight : 256.10 g/mol

- CAS Number : 16807415

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing a range of pharmacological effects:

Anticancer Activity

Research indicates that compounds containing the benzimidazole moiety can exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzimidazole can inhibit the growth of various cancer cell lines such as HeLa (cervical cancer), A375 (melanoma), and HCT116 (colon cancer) cells. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 11 ± 2 | CDK Inhibition |

| A375 | 18 ± 2 | CDK Inhibition |

| HCT116 | 23 ± 2 | CDK Inhibition |

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. It may act by inhibiting key inflammatory pathways, including those mediated by mitogen-activated protein kinases (MAPKs). This inhibition can reduce the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

The proposed mechanism of action for this compound includes:

- Inhibition of Cyclin-dependent Kinases (CDKs) : By binding to the active sites of CDKs, this compound can interfere with their activity, leading to cell cycle arrest and apoptosis in cancer cells.

- Modulation of MAPK Pathways : The compound may inhibit p38 MAPK and other related pathways, reducing inflammation and cellular stress responses.

- Interference with Protein-Ligand Interactions : The structural features of the benzimidazole ring allow it to interact with various proteins involved in cellular signaling pathways.

Case Studies

Several case studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:

- Case Study 1 : A study involving a series of benzimidazole derivatives demonstrated that modifications to the propanoic acid side chain significantly enhanced anticancer activity against prostate cancer models.

- Case Study 2 : In vitro assays showed that compounds similar to 3-(1H-benzimidazol-1-yl)propanoic acid led to a reduction in tumor volume in xenograft models, suggesting potential for further development into therapeutic agents.

Propriétés

IUPAC Name |

3-(benzimidazol-1-yl)propanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2.2ClH/c13-10(14)5-6-12-7-11-8-3-1-2-4-9(8)12;;/h1-4,7H,5-6H2,(H,13,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFRIQKHGDWLFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCC(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.